Glycerol phenylbutyrate

描述

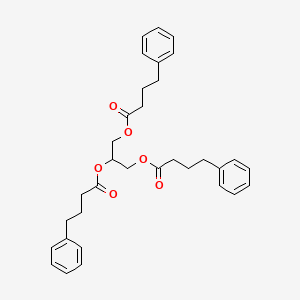

甘油苯丁酸酯是一种主要用于治疗尿素循环障碍的氮结合剂。它是一种三酰甘油,其中三个苯丁酸分子与甘油骨架相连。 该化合物有助于防止体内有害的氨积累,这对尿素循环障碍患者至关重要 .

准备方法

合成路线和反应条件

甘油苯丁酸酯可以通过在氯化溶剂中,在有机碱的存在下,使苯丁酰氯与甘油反应来合成。 反应通常需要将温度保持在-5至5°C之间 . 另一种方法是在无溶剂体系中,使用脂肪酶作为催化剂,使4-苯丁酸与甘油酯化 .

工业生产方法

甘油苯丁酸酯的工业生产遵循类似的合成路线,但规模更大。 该工艺通过严格控制反应条件和纯化步骤来确保最终产品的纯度很高(>99%) .

化学反应分析

反应类型

甘油苯丁酸酯会发生几种类型的化学反应,包括:

酯化反应: 从酸和醇中形成酯。

水解反应: 将酯分解为酸和醇。

氧化反应: 将苯丁酸转化为苯乙酸。

常用试剂和条件

酯化反应: 使用酸(例如,4-苯丁酸)和醇(例如,甘油),并使用脂肪酶等催化剂。

水解反应: 涉及水以及酸或碱。

氧化反应: 利用高锰酸钾等氧化剂。

主要产物

苯乙酸: 由苯丁酸氧化形成。

苯乙酰谷氨酰胺: 苯乙酸与谷氨酰胺结合形成.

科学研究应用

Treatment of Urea Cycle Disorders

Clinical Efficacy:

Glycerol phenylbutyrate is primarily indicated for the treatment of urea cycle disorders (UCDs), which are genetic conditions characterized by the inability to effectively remove ammonia from the bloodstream. Clinical trials have demonstrated that this compound effectively reduces ammonia levels in both pediatric and adult populations. In a pivotal Phase 3 trial, this compound showed non-inferiority to sodium phenylbutyrate regarding ammonia control, with significant improvements in ammonia profiles over time .

Pharmacokinetics:

The pharmacokinetic profile of this compound indicates slower absorption and a more gradual release of active metabolites compared to sodium phenylbutyrate. This characteristic leads to better overnight ammonia control and reduced hyperammonemic crises among patients .

| Study | Population | Ammonia Control (µmol·h/L) | Duration |

|---|---|---|---|

| Phase 3 Trial | Adults & Pediatrics | 866 (GPB) vs. 977 (NaPBA) | Varies |

| Long-term Study | Pediatric Patients | Normalized ammonia levels | 12 months |

Potential Use in Hepatic Encephalopathy

Recent studies have explored the potential of this compound in treating hepatic encephalopathy, a condition resulting from liver dysfunction leading to increased ammonia levels. Initial findings suggest that this compound can be safely administered to patients with cirrhosis, demonstrating similar metabolic conversion rates as seen in healthy adults . The delayed-release characteristics of this compound may provide a therapeutic advantage by maintaining lower blood ammonia levels over extended periods.

Case Study 1: Pediatric Patients with UCDs

In an open-label study involving pediatric patients aged 0-2 months with UCDs, this compound was initiated after stabilization from hyperammonemic crises. The study monitored ammonia levels and safety over six months, revealing significant reductions in ammonia concentrations and improvements in overall metabolic control without notable adverse effects .

Case Study 2: Adult Patients with Hepatic Encephalopathy

A cohort study assessed the safety and efficacy of this compound in adults with cirrhosis. Participants received multiple doses over several days, with results indicating that this compound was well tolerated and effectively converted into metabolites responsible for nitrogen waste excretion. This study supports further exploration of this compound as a treatment option for hepatic encephalopathy .

作用机制

甘油苯丁酸酯是一种前药,在水解后释放苯丁酸。然后,苯丁酸被转化为苯乙酸,苯乙酸与氮结合。苯乙酸与谷氨酰胺结合形成苯乙酰谷氨酰胺,然后通过肾脏排出体外。 该过程有助于从体内清除多余的氮,从而防止有毒的氨积累 .

相似化合物的比较

类似化合物

苯丁酸钠: 另一种用于治疗尿素循环障碍的氮结合剂。

苯乙酸: 甘油苯丁酸酯的代谢产物,具有类似的氮结合特性。

独特性

甘油苯丁酸酯的独特之处在于它的三酰甘油结构,与苯丁酸钠相比,它可以更缓慢地释放苯丁酸。 这种缓慢释放可以提供更稳定的氨控制和更好的患者依从性 .

生物活性

Glycerol phenylbutyrate (GPB) is a nitrogen-binding agent primarily used in the treatment of urea cycle disorders (UCDs), which are genetic conditions that lead to the accumulation of ammonia in the blood due to deficiencies in the urea cycle. This compound has garnered attention for its efficacy in reducing ammonia levels and improving clinical outcomes in affected patients. This article delves into the biological activity of this compound, supported by various studies, case reports, and pharmacological data.

This compound is a prodrug that gets hydrolyzed by pancreatic lipases into phenylbutyric acid (PBA), which is then metabolized to phenylacetic acid (PAA). PAA conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted by the kidneys, thereby facilitating nitrogen excretion as an alternative to urea. This mechanism is crucial for patients with UCDs, where traditional urea synthesis is impaired due to enzyme deficiencies .

Pharmacokinetics

The pharmacokinetic profile of GPB has been studied extensively. Following oral administration, PBA reaches its peak plasma concentration (Cmax) at approximately 2 hours, while PAA peaks at around 4 hours. The systemic disposition shows that both GPB and sodium phenylbutyrate (NaPBA) have similar metabolic pathways but differ in their absorption rates and conversion efficiencies .

Key Pharmacokinetic Parameters

| Parameter | This compound | Sodium Phenylbutyrate |

|---|---|---|

| Tmax (PBA) | 2 hours | 2 hours |

| Tmax (PAA) | 4 hours | 4 hours |

| Cmax (PBA) | 37.0 µg/mL | - |

| Cmax (PAA) | 14.9 µg/mL | - |

| Cmax (PAGN) | 30.2 µg/mL | - |

Clinical Efficacy

A retrospective study involving 20 patients with UCDs demonstrated that switching from sodium-based scavengers to GPB resulted in significantly improved ammonia control and reduced hospitalizations due to hyperammonaemia. The study reported a decrease in hyperammonaemic episodes from an average of 1.6 to 0.2 per patient per year after switching to GPB .

In another randomized controlled trial involving patients with hepatic encephalopathy, GPB significantly reduced the proportion of patients experiencing HE events compared to placebo. The results indicated a reduction in total HE events and hospitalizations, highlighting GPB's potential beyond UCDs .

Safety Profile

The safety profile of GPB has been assessed across several studies. While adverse effects were noted, including gastrointestinal disturbances such as gastroesophageal reflux disease and vomiting, these were generally mild and manageable without discontinuing treatment . Importantly, GPB was found to be better tolerated than sodium phenylbutyrate, leading to improved patient compliance .

Case Studies

-

Case Study: Improved Metabolic Stability

An adolescent with ornithine transcarbamylase deficiency showed improved metabolic stability after switching from sodium phenylbutyrate to this compound, indicating enhanced tolerance and efficacy in managing ammonia levels . -

Long-Term Treatment Outcomes

A long-term open-label study reported that patients maintained normal ammonia levels during treatment with GPB over a period of 12 months, demonstrating its effectiveness in chronic management .

属性

IUPAC Name |

2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDBFLMJVAGKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210005 | |

| Record name | Glycerol phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Glycerol phenylbutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The toxic accumulation of ammonia in the blood and brain arise from urea cycle disorders in which patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia. Glycerol phenylbutyrate is a prodrug - the major metabolite, phenylacetate (PAA) is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys. PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion. | |

| Record name | Glycerol phenylbutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

611168-24-2 | |

| Record name | Glycerol phenylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611168-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol phenylbutyrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611168242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol phenylbutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycerol phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol Phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL PHENYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6F1VCV7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。